molecular formula C19H36ClNO4 B2973516 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride CAS No. 1351622-26-8

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride

Cat. No.: B2973516
CAS No.: 1351622-26-8
M. Wt: 377.95
InChI Key: CSNSOVHRKXYWNS-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride is a complex organic compound that features an adamantane moiety linked to a propanol backbone with bis(2-hydroxypropyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: The adamantane moiety is first functionalized to introduce a reactive group, such as a hydroxyl or halide.

    Attachment to Propanol Backbone: The functionalized adamantane is then reacted with a propanol derivative under controlled conditions to form the desired linkage.

    Introduction of Bis(2-hydroxypropyl)amino Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the bis(2-hydroxypropyl)amino groups can form hydrogen bonds with active sites. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Shares the adamantane core but lacks the propanol and bis(2-hydroxypropyl)amino groups.

    1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar backbone but without the adamantane moiety.

Uniqueness

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol hydrochloride is unique due to its combination of the adamantane moiety with a propanol backbone and bis(2-hydroxypropyl)amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[bis(2-hydroxypropyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO4.ClH/c1-13(21)9-20(10-14(2)22)11-18(23)12-24-19-6-15-3-16(7-19)5-17(4-15)8-19;/h13-18,21-23H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNSOVHRKXYWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)CC(COC12CC3CC(C1)CC(C3)C2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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